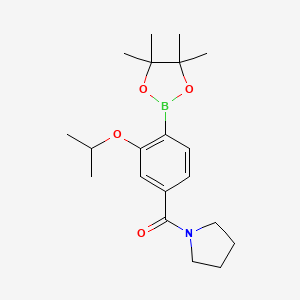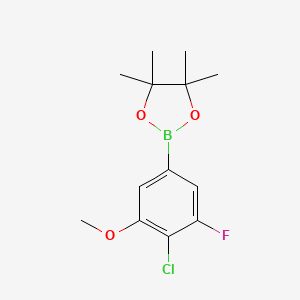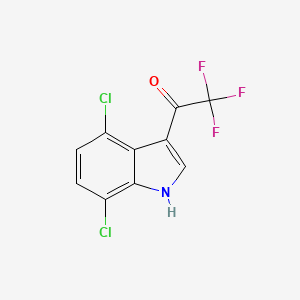![molecular formula C13H12BFO2S B13726273 [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a thioether-linked 3-fluorobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-bromothiophenol with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
Borylation: The resulting thioether is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (PdCl2(dppf)) and a base (KOAc) to introduce the boronic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
Oxidation and Reduction: The thioether linkage in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: K2CO3, KOAc
Solvents: Toluene, THF, DMF
Oxidizing Agents: H2O2, m-CPBA
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology and Medicine:
Drug Discovery: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways involving boronic acids.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications such as enzyme inhibition and molecular recognition. The thioether linkage and fluorobenzyl group can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the thioether and fluorobenzyl substitutions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluorobenzyl group, leading to different reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Features a trifluoromethoxy group, which also alters its chemical properties and uses.
Uniqueness:
Thioether Linkage: The presence of the thioether linkage in [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid provides unique reactivity, particularly in oxidation and reduction reactions.
Fluorobenzyl Group: The fluorobenzyl group can influence the compound’s electronic properties and its interaction with other molecules, making it distinct from other boronic acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12BFO2S |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2S/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 |
InChI Key |
PNOBFDKLEHQRHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
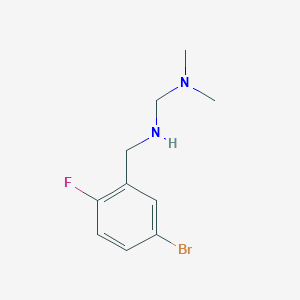

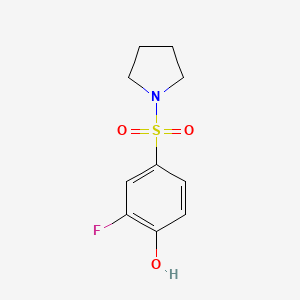
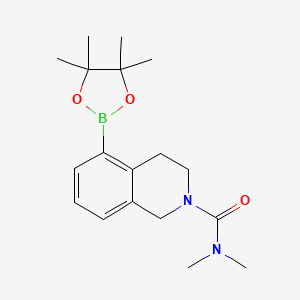
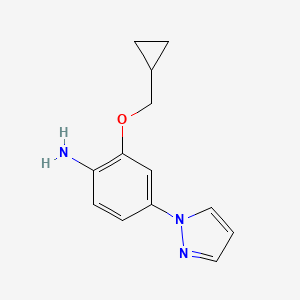
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
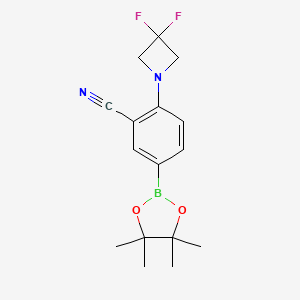
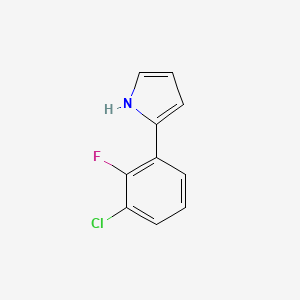
![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
